molecular formula C9H12Br2ClN B13579788 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide

2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide

Cat. No.: B13579788
M. Wt: 329.46 g/mol
InChI Key: ZLNCKNUSMXAQHJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromomethyl group and a chloro substituent on the aromatic ring, along with a dimethylamino group. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide typically involves the bromination of 5-chloro-N,N-dimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chloro substituent on the aromatic ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(bromomethyl)-2-chlorobenzene
  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide

Uniqueness

2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is unique due to the presence of both bromomethyl and chloro substituents on the aromatic ring, along with a dimethylamino group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H12Br2ClN

Molecular Weight

329.46 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-N,N-dimethylaniline;hydrobromide

InChI

InChI=1S/C9H11BrClN.BrH/c1-12(2)9-5-8(11)4-3-7(9)6-10;/h3-5H,6H2,1-2H3;1H

InChI Key

ZLNCKNUSMXAQHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)CBr.Br

Origin of Product

United States

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